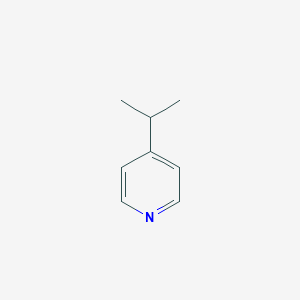

4-Isopropylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGXNJWEDDQLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061013 | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Isopropylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

696-30-0 | |

| Record name | 4-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC9488R41O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Versatile Building Block for Complex Molecules

4-Isopropylpyridine serves as a fundamental building block in the synthesis of intricate molecular structures. guidechem.comresearchgate.netrsc.orgrsc.org Its pyridine (B92270) ring, a common heterocyclic motif, coupled with the isopropyl substituent, provides a scaffold for further chemical modifications. The reactivity of the pyridine ring allows for a range of transformations, enabling chemists to introduce new functional groups and build upon its core structure.

A notable application of this compound as a building block is in the construction of macrocyclic systems. researchgate.netrsc.orgrsc.org Specifically, perfluoro-4-isopropylpyridine has been instrumental in the two-step synthesis of a variety of macrocycles that incorporate pyridine subunits. researchgate.netrsc.orgrsc.org These complex structures are of significant interest in supramolecular chemistry.

The versatility of this compound extends to its use in creating diverse molecular architectures. For instance, it can be a precursor for halogenated phenylpyridines, which are valuable for developing libraries of small molecules with potential applications in agrochemicals and pharmaceuticals. acs.org The ability to selectively functionalize different parts of the molecule allows for the creation of a wide array of complex structures from a single starting material. acs.org

An Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of 4-Isopropylpyridine is present in various biologically active compounds, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.ai The pyridine (B92270) core is a common feature in many drug molecules, and the isopropyl group can influence properties such as solubility and binding affinity.

Its role as an intermediate is highlighted in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.com The compound can be modified through various chemical reactions to produce more complex molecules with specific therapeutic properties. For example, derivatives of this compound, such as 4-Chloro-N-isopropyl-pyridine-2-carboxamide, are explored for their potential as pharmaceutical agents due to their structural similarities to known drugs. ontosight.ai

In the agrochemical industry, pyridine derivatives are known for their wide range of biological activities. ontosight.ai Consequently, this compound serves as a valuable intermediate in the development of new pesticides and herbicides. ontosight.ai Its structural framework can be elaborated to design molecules that target specific biological pathways in pests or weeds.

A Precursor for Biologically Active Agents

Beyond its role as an intermediate, 4-Isopropylpyridine is a direct precursor in the synthesis of various biologically active agents. researchgate.net The inherent properties of the pyridine (B92270) ring and the isopropyl group contribute to the biological activity of the final compounds.

Research has shown that derivatives of this compound can exhibit a range of biological effects. For instance, pyridine N-oxides, which can be synthesized from this compound, have been studied for their potential biological activities. smolecule.com While the full extent of its biological implications is still under investigation, the core structure is a recognized pharmacophore in medicinal chemistry. smolecule.com

The synthesis of bis(alkylpyridinium) compounds with antifungal and cytotoxic properties also utilizes this compound as a starting reagent. guidechem.com This demonstrates its direct utility in creating molecules with defined biological functions.

A Key Component in Polymeric Systems and Macrocyclic Architectures

4-Isopropylpyridine and its derivatives are instrumental in the construction of advanced polymeric systems and complex macrocyclic architectures. researchgate.netrsc.orgrsc.org The ability of the pyridine (B92270) unit to participate in various chemical reactions makes it a valuable monomer for creating polymers with specific functionalities. acs.org

In the realm of macrocyclic chemistry, perfluoro-4-isopropylpyridine has been successfully employed as a building block for the synthesis of 14- and 16-membered macrocyclic ring systems. researchgate.netrsc.orgrsc.orgdoi.org These structures often contain pyridine and poly-ether or amine subunits, and their formation relies on nucleophilic aromatic substitution reactions. doi.org The resulting macrocycles can exhibit interesting complexation properties, binding with both cations and, in some cases, anions. rsc.orgrsc.org

The use of this compound derivatives in polymer science is also noteworthy. For example, it is involved in the quaternization reactions used in the preparation of certain polymers. sulfolane.cn Furthermore, the structural features of this compound can be incorporated into polymer gels that exhibit interesting photoelectric and thermoelectric behaviors. acs.orgresearchgate.net

A Ligand in Catalytic Processes

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure, dynamics, and electronic properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and UV-Vis/IR spectroscopy provide complementary information for a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The aromatic protons typically appear as two distinct doublets, corresponding to the protons at the 2,6- and 3,5-positions. The methine proton of the isopropyl group appears as a septet, while the methyl protons give rise to a doublet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The signals for the carbon atoms in the pyridine ring and the isopropyl group are well-resolved. The chemical shifts are influenced by the electronic environment of each carbon atom. nih.govoregonstate.edu

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR has been used to study complexes of this compound. For instance, in a silver(I) complex, the ¹⁵N chemical shift was reported, providing insight into the electronic environment of the nitrogen atom upon coordination. rsc.org

Table 1: Representative NMR Data for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~8.5 | Doublet | ~6.0 | H-2, H-6 (Pyridine ring) |

| ¹H | ~7.2 | Doublet | ~6.0 | H-3, H-5 (Pyridine ring) |

| ¹H | ~3.0 | Septet | ~7.0 | CH (Isopropyl group) |

| ¹H | ~1.25 | Doublet | ~7.0 | CH₃ (Isopropyl group) |

| ¹³C | ~162 | Singlet | - | C-4 (Pyridine ring) |

| ¹³C | ~149 | Singlet | - | C-2, C-6 (Pyridine ring) |

| ¹³C | ~121 | Singlet | - | C-3, C-5 (Pyridine ring) |

| ¹³C | ~34 | Singlet | - | CH (Isopropyl group) |

| ¹³C | ~23 | Singlet | - | CH₃ (Isopropyl group) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Compound Identification and Trace Analysis

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. nist.govnist.gov Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (121.18 g/mol ). nih.gov The fragmentation pattern is characteristic of alkyl-substituted pyridines. A major fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable ion at m/z 106, which is often the base peak. nih.gov Other significant fragments can be observed at m/z 77 and 51, corresponding to further fragmentation of the pyridine ring. nih.gov

In studies involving trace analysis, techniques like atmospheric pressure chemical ionization have been utilized, where this compound can be detected at very low levels. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization) This table is interactive. Click on the headers to sort.

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 121 | Moderate | [C₈H₁₁N]⁺ (Molecular Ion) |

| 106 | High (Often Base Peak) | [C₇H₈N]⁺ ([M-CH₃]⁺) |

| 77 | Low to Moderate | [C₅H₅N]⁺ (Pyridine) |

| 51 | Low | [C₄H₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. While this compound is a liquid at room temperature, its crystal structure has been determined in the form of derivatives or co-crystals. nih.gov

For example, the crystal structure of this compound hydroperoxide has been reported, revealing head-to-tail hydrogen-bonded chains. researchgate.net Similarly, the structures of metal complexes incorporating this compound as a ligand have been elucidated. rsc.orgrsc.org These studies provide detailed data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its coordination chemistry and solid-state packing. The Crystallography Open Database contains records of crystal structures that include this compound as a component. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic Transitions and Vibrational Modes

UV-Vis and IR spectroscopy are used to investigate the electronic transitions and vibrational modes of this compound, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, like other pyridine derivatives, exhibits absorption bands in the ultraviolet region. nih.govnist.gov These absorptions are due to π → π* and n → π* electronic transitions within the pyridine ring. The exact position and intensity of these bands can be influenced by the solvent and substitution on the ring.

IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. nih.govnist.gov These include C-H stretching vibrations of the aromatic ring and the isopropyl group, C=C and C=N stretching vibrations of the pyridine ring, and various bending vibrations. The IR spectrum serves as a fingerprint for the compound, allowing for its identification and the study of its interactions with other molecules.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Modeling for Electronic Structure and Properties

DFT calculations have been widely applied to study this compound. These theoretical models can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ias.ac.in

DFT studies have been used to investigate the nucleophilicity of substituted pyridines, including this compound, by calculating parameters like HOMO-LUMO gaps. ias.ac.in These calculations help in understanding and predicting the reactivity of the molecule in various chemical reactions. Furthermore, DFT modeling has been instrumental in analyzing the structural and electronic properties of this compound derivatives and complexes, often in conjunction with experimental techniques like X-ray crystallography and spectroscopy. researchgate.netnih.gov For instance, DFT has been used to model the interaction of this compound with other molecules, confirming thermodynamically favorable structures. researchgate.net

Theoretical Investigations of Chemical Bonding Paradigms

Photophysical Properties and Luminescence Studies

The photoluminescent properties of this compound derivatives have been a subject of significant interest. A notable example is the blue-violet luminescence observed from this compound hydroxide (B78521) (IPPOH) crystals. nih.govacs.org These crystals, which can be formed from the aerobic oxidation of a mixture containing this compound, exhibit moderately long-lived photoluminescence when excited in the near-UV range. researchgate.netnih.gov

Spectroscopic analysis shows that the crystal emits with a maximum intensity in the violet region, centered at a wavelength of 412 nm. acs.org The structural origin of this luminescence is tied to the specific arrangement of molecules within the crystal lattice. X-ray diffraction and DFT modeling have revealed that IPPOH molecules form head-to-tail, hydrogen-bonded chains. nih.govacs.org This supramolecular assembly, which lacks significant π-π stacking between the pyridine rings, is believed to be the key structural feature responsible for the observed blue-violet emission. nih.govacs.org The photoluminescent properties of these crystals are considered relevant models for understanding the photoelectric and thermoelectric behavior of certain pyridine-based polymer gels. researchgate.netnih.govresearchgate.net

Table 3: Photoluminescence Data for this compound Hydroxide (IPPOH) Crystals

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Emission Type | Blue-Violet Photoluminescence | Spectroscopy | researchgate.netnih.gov |

| Excitation | Near-UV | Spectroscopy | nih.govacs.org |

| Emission Maximum (λₘₐₓ) | 412 nm | Spectroscopy | acs.org |

| Responsible Structural Feature | Head-to-tail hydrogen-bonded chains | X-ray Diffraction, DFT | nih.govacs.org |

While not this compound itself, gels based on poly(4-vinyl pyridine) (P4VPy) dissolved in pyridine serve as a crucial system for studying photoinduced phenomena, where this compound is used as a molecular model for the polymer's side chains. acs.orgnih.gov These pyridine-based gels are photosensitive materials that exhibit significant changes in their optical properties upon UV irradiation. researchgate.netresearchgate.net

When concentrated solutions of P4VPy in pyridine are irradiated with UV light (e.g., at 380 nm), they undergo a sol-gel transition. researchgate.netresearchgate.net This phase change is accompanied by a continuous shift in the photoluminescence (PL) maximum from approximately 440 nm to 480 nm. researchgate.netresearchgate.net Further irradiation can lead to the appearance of a new, red-shifted PL band around 492 nm or 515 nm. researchgate.netresearchgate.net

The underlying cause for these changes is a photoinduced directional ordering of the polymer molecules. researchgate.netresearchgate.net This process is initiated by a structural change in the P4VPy side chain, specifically the self-protonation of the polymeric pyridine upon solvation. acs.orgresearchgate.netresearchgate.net During irradiation, the resulting polymeric pyridinium (B92312) ions interact with neutral pyridine units on adjacent chains through hydrogen bonds, leading to the observed changes in electronic and optical properties. researchgate.netresearchgate.net DFT modeling, using isopropylpyridine to represent the P4VPy side chain, has confirmed that the formation of protonated and quasi-symmetric hydrogen-bonded dimers is thermodynamically favorable. acs.orgnih.gov This photoinduced sol-gel transformation has been observed to be reversible, with mechanical perturbation or heating capable of converting the gel back into a fluid solution. researchgate.netresearchgate.net

Development of Photoconductive and Photosensitive Polymer Gels

Research into pyridine-based polymer gels has revealed their potential as photoactive materials. Gels formed from poly(4-vinyl pyridine) dissolved in pyridine exhibit photoconductive properties, showing sensitivity to ultraviolet (UV) irradiation. researchgate.netresearchgate.netacs.org The integration of this compound as a model for the P4VPy side chain has been instrumental in understanding the underlying mechanisms of this photosensitivity. researchgate.netacs.org

Studies have shown that poly(4-vinyl pyridine) swollen in liquid pyridine acts as a photoconductive gel. researchgate.netresearchgate.net By blending poly(4-vinyl pyridine) with poly(4-vinyl pyridine-co-butyl methacrylate), the wavelength sensitivity of the resulting gel was expanded to encompass the entire visible spectrum. researchgate.netresearchgate.net Upon irradiation, these photosensitive gels undergo significant changes in their optical properties. For instance, irradiation at 250 nm leads to the appearance of a new, intense absorption band at 360 nm and an emission at 515 nm. researchgate.netresearchgate.net Continued irradiation causes this absorption to increase and develop a tail throughout the visible range, correlating with the emergence of a new, far red-shifted emission. researchgate.netresearchgate.net These photoinduced processes are believed to stem from structural changes in the polymer, specifically the protonation of the polymeric pyridine side chains after solvation. researchgate.net

| Material System | Key Property | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| Poly(4-vinyl pyridine)/Pyridine Gel | Photoconductivity | UV Irradiation | Reversible increase in conductivity. | researchgate.netresearchgate.net |

| Poly(4-vinyl pyridine-co-butyl methacrylate)/P4VPy Blend | Expanded Photosensitivity | Visible Light Spectrum | Sensitivity is expanded from UV to the whole visible spectrum. | researchgate.netresearchgate.net |

| Poly(4-vinyl pyridine)/Pyridine Gel with Water | Photoinduced Absorption & Emission | 250 nm Irradiation | New absorption at 360 nm and emission at 515 nm. | researchgate.netresearchgate.net |

Design and Synthesis of Luminescent Materials and Novel Fluorophores

This compound has been central to the development of novel luminescent materials, primarily through its role in model systems that mimic more complex polymer structures. researchgate.net A significant finding is the crystallization of this compound hydroxide (IPPOH) following the extended aeration of a mixture designed to model the side chain interactions of polymer gels. researchgate.netnih.gov

The structural, electronic, and luminescent properties of IPPOH crystals have been determined using X-ray diffraction, DFT modeling, and spectroscopy. researchgate.netnih.gov The crystal structure is characterized by molecules forming head-to-tail, hydrogen-bonded chains. researchgate.netnih.gov These molecular chains exhibit moderately long-lived, blue-violet photoluminescence when excited in the near-UV range. researchgate.netnih.gov Crucially, these photoluminescent properties are analogous to those of the polymer gel from which the crystals were derived. nih.gov This resemblance allows researchers to infer that similar hydrogen-bonded structural features exist within the gel, for which direct structural analysis is not feasible. nih.gov This work advances the design of new fluorophores and luminescent materials by elucidating fundamental structure-property relationships. researchgate.net

| Material | Excitation Wavelength | Emission Characteristics | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound hydroxide (IPPOH) Crystals | Near-UV | Blue-Violet Photoluminescence | Head-to-tail, hydrogen-bonded molecular chains. | researchgate.netnih.gov |

Exploration in Energy Harvesting Systems

The unique conductive properties of polymer gels based on poly(4-vinyl pyridine) have positioned them as promising candidates for energy conversion technologies, particularly for thermal energy harvesting. acs.orgresearchgate.net The spontaneous gelation of a poly(4-vinyl pyridine)/pyridine solution yields a thermoelectric material with a conductivity in the range of 2.2–5.0 × 10⁻⁶ S m⁻¹. acs.orgresearchgate.netnih.gov

In these systems, this compound is used in Density Functional Theory (DFT) modeling as a proxy for the P4VPy side chain to understand molecular-level interactions. researchgate.netacs.org These calculations have confirmed that the gelation process produces different types of hydrogen-bonded dimers that are thermodynamically favorable. acs.org These species, including weakly bound protonated structures and quasi-symmetric, strongly hydrogen-bonded structures, are responsible for the material's thermoelectric properties. acs.orgresearchgate.net A prototype thermal energy harvesting device was developed by placing a thin layer of the P4VPy gel between electrodes. acs.orgnih.gov This device demonstrated a Seebeck coefficient (S) of 0.18 mV/K, showcasing a viable path toward creating inexpensive, low-energy thermoelectric generators. acs.orgresearchgate.netresearchgate.netnih.gov The mechanism involves heat-controlled proton diffusion, which leads to thermogalvanic redox reactions, allowing thermal energy to be converted and stored. acs.orgresearchgate.net

| Thermoelectric Property | Reported Value | Conditions / Temperature Range | Reference |

|---|---|---|---|

| Conductivity (σ) | 2.2–5.0 × 10–6 S m–1 | Post-gelation | acs.orgresearchgate.netnih.gov |

| Dielectric Constant (ε) | 11.3 | Post-gelation | acs.orgnih.gov |

| Seebeck Coefficient (S) | 0.18 mV/K | 296–360 K | acs.orgresearchgate.netresearchgate.netnih.gov |

Integration into Polymeric Frameworks

This compound is foundational to the study and synthesis of functional polymeric frameworks, acting as a structural and reactive surrogate for the pendant pyridine groups in poly(4-vinyl pyridine) (P4VPy). acs.orgresearchgate.net This modeling is essential because it allows for the detailed investigation of mechanisms such as self-protonation and oxidation, which govern the properties of the bulk polymer gel. acs.orgresearchgate.net For example, the aerobic oxidation of a mixture containing this compound was found to produce this compound hydroperoxide, demonstrating the high reactivity of the tertiary carbon on the isopropyl group. researchgate.net This finding supports the proposed self-protonation mechanism within the P4VPy/pyridine gel. researchgate.net

Beyond its role as a model, this compound has been directly integrated as a ligand in the creation of polymer-supported catalysts. In one such application, it was used as a ligand (L) to form model compounds of the type Os₂O₄L₂, which were synthesized under the same conditions as polymer-supported oxidic osmium catalysts. scribd.com These catalysts, based on cross-linked poly(4-vinyl pyridine), were shown to be effective in the dihydroxylation of alkenes. scribd.com This demonstrates the direct incorporation of this compound and its derivatives into functional polymeric frameworks for catalytic applications.

Medicinal Chemistry and Biological Activity of 4 Isopropylpyridine Derivatives

Investigation of Anti-inflammatory Potentials

Derivatives of pyridine (B92270) and its saturated form, piperidine, have been a significant focus of research for their anti-inflammatory properties. smolecule.com Scientists are actively exploring synthetic methods to create novel analogues with improved anti-inflammatory effects and reduced toxicity. smolecule.com

Research has indicated that certain pyridine derivatives possess anti-inflammatory capabilities. For instance, compounds structurally similar to 5-Iodo-2-isopropylpyridine have demonstrated anti-inflammatory activities, suggesting that this class of compounds may help reduce inflammation in biological systems. The investigation into piperidine-based compounds, which can be derived from pyridines, for their anti-inflammatory potential is an active area of research. smolecule.com These studies often involve detailed structure-activity relationship (SAR) analyses to guide the development of more effective anti-inflammatory agents. smolecule.com Furthermore, adenosine (B11128) receptors, particularly the A1AR subtype, have been implicated in inflammatory processes in the lungs. A1AR is upregulated in the airways of both animal models with allergic airway inflammation and human patients with asthma, where it can induce proinflammatory functions. mdpi.com Antagonists targeting these receptors could therefore offer a therapeutic strategy for inflammatory conditions.

Exploration of Antimicrobial, Antiviral, and Anticancer Properties

The pyridine scaffold is a key component in molecules designed for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov

Antimicrobial Activity: Preliminary studies have suggested that compounds like 5-Iodo-2-isopropylpyridine may have antibacterial properties, showing activity against strains such as Staphylococcus aureus without exhibiting cross-resistance to other antibiotic classes. The development of pyridine-grafted chitosan (B1678972) polymers and various 1,2,3-triazole-pyridine derivatives has also been highlighted as a strategy for creating new anti-bacterial agents. researchgate.net

Antiviral Activity: The potential for pyridine derivatives to act as antiviral agents is an area of ongoing research. ontosight.ai For example, in a study of 2-(3-Alkoxy-1H-pyrazol-1-yl)azines, which include pyridine moieties, some derivatives showed antiviral effects. However, the activity was highly dependent on the specific substitutions on the molecule. For instance, the introduction of a methyl group to certain positions on the molecule led to a significant reduction in antiviral activity. nih.gov

Anticancer Properties: Pyridine derivatives are widely investigated for their potential as anticancer, or antiproliferative, agents. nih.gov A recent review analyzing pyridine derivatives with antiproliferative activity found that the presence and specific placement of groups like -OMe, -OH, -C=O, and -NH2 enhanced their activity against various cancer cell lines. Conversely, derivatives containing halogen atoms or bulky groups tended to show lower antiproliferative effects. nih.gov The antitumor potential of pyridine derivatives related to 5-Iodo-2-isopropylpyridine has also been noted as a promising area for cancer therapy research.

Role in Drug Design and Various Pharmaceutical Compound Classes

The pyridine ring system is one of the most vital and frequently used heterocyclic structures in drug design. nih.gov Its presence in a molecule can profoundly influence pharmacological activity, and it is the second most common heterocycle found in drugs approved by the FDA. nih.govnih.gov Pyridine derivatives are key components in over twenty classes of pharmaceuticals. mdpi.com

The versatility of the pyridine nucleus allows medicinal chemists to synthesize a wide array of derivatives with diverse therapeutic applications. researchgate.net For example, 4-isopropylpyridine derivatives serve as building blocks or intermediates in the synthesis of more complex molecules. ontosight.ai The this compound moiety itself can be found in various pharmacologically active compounds.

One notable example is 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), a dual antagonist of adenosine A1 and A2A receptors, which has been investigated for Parkinson's disease. nih.govacs.org The design of such molecules often involves a "hybrid" strategy, combining structural features from different known active compounds to create novel scaffolds with desired properties. acs.org The pyridine ring's ability to form stable complexes with metal ions also makes it useful in coordination chemistry, which has applications in catalysis and material science. smolecule.com

The table below showcases examples of this compound derivatives and their roles in medicinal chemistry.

| Compound Name | Role in Drug Design | Pharmaceutical Class/Target |

| 5-[5-amino-3-(4-fluorophenyl) pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) | Dual antagonist designed to target multiple receptors for a synergistic effect. nih.govacs.org | Adenosine A1/A2A Receptor Antagonist nih.gov |

| 4-Chloro-N-isopropyl-pyridine-2-carboxamide | Investigated as a potential pharmaceutical agent due to structural similarities to known drugs. ontosight.ai | Potential Antimicrobial, Anti-inflammatory, or Antiviral ontosight.ai |

| 5-Iodo-2-isopropylpyridine | Studied for its ability to interact with various biological targets, serving as a candidate for drug development. | Serotonin (B10506) Receptor Modulator |

| 4-Isopropyl-pyridine 1-oxide | Serves as an intermediate in the synthesis of pharmaceuticals. smolecule.com | Piperidine-based compounds smolecule.com |

Structure-Activity Relationship (SAR) Analyses for Pharmacological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of drug candidates. For pyridine derivatives, SAR analyses guide the modification of the chemical structure to enhance potency, selectivity, and pharmacokinetic profiles. smolecule.com

In the development of adenosine receptor antagonists, SAR studies have been instrumental. For instance, the development of dual A2A/A1 adenosine receptor antagonists, such as those with a pyridone-substituted triazolopyrimidine scaffold, involved systematic SAR studies. acs.org Docking studies with the A1 receptor suggested that the pyridone component of ASP-5854 forms a key hydrogen bond, which is important for its antagonist activity. acs.org

Similarly, SAR studies on pyrazol-4-yl-pyridine derivatives led to the discovery of a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4. nih.gov These studies help in understanding how different substituents on the pyridine ring affect binding affinity and functional activity.

For antiproliferative pyridine derivatives, a comprehensive analysis revealed key structural features for activity. nih.gov The findings are summarized below:

| Structural Feature | Effect on Antiproliferative Activity |

| Presence of -OMe, -OH, -C=O, and -NH2 groups | Enhanced activity nih.gov |

| Presence of halogen atoms | Lowered activity nih.gov |

| Presence of bulky groups | Lowered activity nih.gov |

In the development of antifungal agents like oteseconazole, which contains a difluoromethyl-pyridine unit, SAR studies showed that replacing a chloro group with a trifluoroethyl ether significantly increased inhibitory activity against Trichophyton rubrum. mdpi.com These examples underscore the importance of SAR in fine-tuning the molecular structure of this compound derivatives to achieve desired therapeutic effects. smolecule.comnih.govmdpi.com

Contributions to Therapeutic Advancements for Human Diseases

Derivatives of this compound have contributed to the development of potential treatments for a range of human diseases, primarily by targeting specific receptors involved in disease pathology. smolecule.comnih.gov

One of the most significant areas of application is in neurodegenerative disorders like Parkinson's disease. nih.gov The compound ASP5854, which features a 1-isopropylpyridine-2(1H)-one structure, is a dual antagonist of adenosine A1 and A2A receptors. nih.gov In animal models of Parkinson's disease, ASP5854 demonstrated the ability to improve motor impairments and was shown to be neuroprotective through its action on the A2A receptor. Furthermore, by blocking the A1 receptor, it also enhanced cognitive function, addressing another symptom associated with the disease. nih.gov

The development of dual A2A/A1 receptor antagonists is also being explored for treating ischemic stroke. acs.org The rationale is that blocking these receptors can help prevent glutamate-dependent neuronal death, thereby reducing brain damage after a stroke. acs.org

Beyond neurodegenerative diseases, pyridine derivatives are being investigated for other conditions. Derivatives of 5-Iodo-2-isopropylpyridine have shown potential in modulating serotonin receptors, which could be beneficial in treating conditions like pulmonary hypertension. The broad utility of the pyridine scaffold in medicinal chemistry suggests that its derivatives will continue to be a source of new therapeutic agents for various human diseases. researchgate.netsmolecule.com

Environmental Fate and Biodegradation Studies General Pyridine Context

Environmental Partitioning and Transport Mechanisms

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment. For pyridine (B92270), these properties indicate it is highly mobile in the environment. cdc.govnih.gov

4-Isopropylpyridine is a liquid with some solubility in water. nih.govchemsrc.comchemicalbook.com The parent compound, pyridine, is very soluble in water. cdc.govnih.gov The addition of an isopropyl group is expected to decrease water solubility and increase the octanol-water partition coefficient (Kow) compared to pyridine. The log Kow for pyridine is approximately 0.65, indicating a low tendency to partition into fatty tissues. nih.govjubl.com The estimated XlogP3 for this compound is 2.0, suggesting a slightly higher, but still relatively low, potential for partitioning into organic phases compared to pyridine. nih.gov

The tendency of a chemical to volatilize from water to the atmosphere is described by the Henry's Law constant. Pyridine has a low Henry's Law constant of 1.1 x 10⁻⁵ atm-m³/mol, which suggests that while volatilization from water can occur, it is not a rapid process. cdc.govnih.govnist.gov Much of the pyridine in the atmosphere is removed by wet deposition (precipitation) due to its high water solubility. cdc.gov

Sorption to soil and sediment is a key process affecting a compound's mobility. This process is governed by the organic carbon-water (B12546825) partition coefficient (Koc). Pyridine has a low estimated Koc value of around 50 to 71, indicating it is expected to have high mobility in soil. jubl.comcharite.demichigan.gov However, partitioning is strongly influenced by pH. cdc.govcharite.de Pyridine is a weak base (pKa ≈ 5.23) and will exist predominantly as the pyridinium (B92312) cation in acidic environments. cdc.govcharite.de This cationic form adsorbs more strongly to negatively charged soil and clay particles, reducing its mobility. cdc.govnih.govcharite.de In neutral or alkaline soils, pyridine remains in its neutral form and is more mobile. cdc.gov As an alkylpyridine, this compound would be expected to follow this same pH-dependent sorption behavior. researchgate.nettandfonline.com

Table 1: Physicochemical Properties Influencing Environmental Transport (Pyridine Context) An interactive data table based on the data in the text.

| Property | Value for Pyridine | Implication for Environmental Transport | Likely Influence of Isopropyl Group |

|---|---|---|---|

| Molecular Formula | C₅H₅N nist.gov | - | C₈H₁₁N nih.gov |

| Water Solubility | Very soluble cdc.govnih.gov | High mobility in water, subject to wet deposition. cdc.gov | Decreased solubility, but likely still significant. |

| Log Kow | 0.65 nih.govjubl.com | Low potential to partition into organic matter/biota. cdc.gov | Increased (XlogP3 est. 2.0), slightly higher potential. nih.gov |

| Henry's Law Constant | 1.1 x 10⁻⁵ atm-m³/mol cdc.govnih.gov | Slow to moderate volatilization from water. cdc.govcharite.de | Likely similar or slightly higher. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~50-71 (estimated) jubl.comcharite.demichigan.gov | High mobility in neutral/alkaline soils. nih.govcharite.de | Slightly higher Koc, potentially less mobile. |

| pKa | ~5.23 nih.govcharite.de | Sorption is pH-dependent; less mobile in acidic soils. cdc.govcharite.de | Similar pKa, similar pH-dependent sorption. |

Microbial Biodegradation Pathways in Environmental Matrices

Biodegradation is a primary mechanism for the breakdown of pyridine and its derivatives in the environment. tandfonline.comresearchgate.net Numerous bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.comresearchgate.net The biodegradability of substituted pyridines, including alkylpyridines, can vary significantly depending on the nature, number, and position of the substituents on the pyridine ring. tandfonline.comnih.gov

While specific degradation pathways for this compound are not detailed, the general mechanisms for pyridine provide a strong framework. For unsubstituted pyridine, bacteria such as Arthrobacter sp. have been shown to degrade the compound via a pathway that involves four main enzymatic steps, ultimately forming succinic acid, which can enter central metabolism. asm.orgnih.gov

The key initial step in this pathway does not involve the typical hydroxylation seen in many aromatic compound degradation pathways. tandfonline.comasm.org Instead, it proceeds through a direct oxidative cleavage of the pyridine ring, catalyzed by a two-component, flavin-dependent monooxygenase system. asm.orgnih.gov In Arthrobacter sp. strain 68b, the genes responsible for this degradation (the pyr gene cluster) have been identified on a plasmid. asm.orgnih.gov

Other degradation pathways in different bacteria involve initial hydroxylation of the pyridine ring. tandfonline.comresearchgate.net For example, in many Gram-negative bacteria, derivatives like picolinic acid are converted to 2,5-dihydroxypyridine, which is then cleaved. researchgate.net Studies on various alkylpyridines, such as picolines (methylpyridines) and lutidines (dimethylpyridines), confirm they are susceptible to microbial transformation, often involving hydroxylated intermediates. nih.govresearchgate.net It is plausible that the biodegradation of this compound would proceed via an initial oxidative attack on either the pyridine ring or the isopropyl group, followed by ring cleavage.

Abiotic Degradation Processes: Hydrolysis and Photodegradation

In addition to biological processes, abiotic factors contribute to the degradation of pyridine compounds in the environment. tandfonline.comresearchgate.net The two primary abiotic processes are hydrolysis and photodegradation.

Hydrolysis: Hydrolysis is the breakdown of a compound due to reaction with water. For the parent pyridine ring, hydrolysis is generally a very slow process and not considered a significant environmental fate pathway under typical environmental pH conditions. cdc.gov However, the rate can be influenced by pH. Studies on pyridine derivatives, such as triphenylborane (B1294497) pyridine, have shown that hydrolysis can be enhanced in acidic solutions. thegoodscentscompany.com

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a more significant abiotic degradation pathway for pyridines, especially in the atmosphere. cdc.govjubl.com Vapor-phase pyridine is degraded in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The atmospheric half-life for this reaction is estimated to be around 43 days. nih.govjubl.com Pyridine and its derivatives can absorb UV light, which can lead to direct photolysis, a process that can be important in both the atmosphere and surface waters. thegoodscentscompany.com The rate of photolysis in water can be faster in acidic conditions and may be accelerated in natural waters containing dissolved organic matter, which can act as photosensitizers. thegoodscentscompany.com

Table 2: Abiotic Degradation Processes (General Pyridine Context) An interactive data table based on the data in the text.

| Degradation Process | Environmental Compartment | Influencing Factors | Significance for Pyridine |

|---|---|---|---|

| Hydrolysis | Water, Soil | pH (faster in acidic conditions for some derivatives) thegoodscentscompany.com | Generally very slow; not a major fate process. cdc.gov |

| Photodegradation | Atmosphere, Surface Water | Sunlight (UV radiation), hydroxyl radicals, dissolved organic matter, pH. nih.govthegoodscentscompany.com | A primary degradation pathway in the atmosphere. nih.gov Can be significant in sunlit surface waters. thegoodscentscompany.com |

Potential for Bioconcentration and Biomagnification in Ecosystems

Bioconcentration is the accumulation of a chemical in an organism from water, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. A key indicator for bioconcentration potential is the octanol-water partition coefficient (Kow).

Pyridine has a low log Kow of approximately 0.65, which indicates it has a low tendency to partition from water into the fatty tissues of aquatic organisms. cdc.govnih.gov Based on this low value, the potential for pyridine to bioconcentrate in aquatic organisms is not considered to be important. cdc.gov Experimentally measured bioconcentration factors (BCF) for pyridine are not available, but estimates based on its Kow are low. cdc.gov A Canadian environmental assessment of alkylated pyridines concluded they did not meet the criteria for bioaccumulation potential. canada.ca

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-isopropylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation or nitration reactions. For example, alkyl nitrate nitration of pyridine derivatives under controlled conditions (e.g., using n-propyl nitrate and nitric acid) can yield this compound. Key equipment includes a mechanically stirred reactor with a Dry Ice condenser and pressure-equalizing addition funnel . Gas chromatography (SF-96, SE-30 columns) and NMR spectroscopy (e.g., Varian A-60 spectrometer with tetramethylsilane as an internal standard) are critical for purity assessment . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. How is this compound characterized spectroscopically, and what are the diagnostic spectral markers?

- Methodological Answer : Infrared (IR) spectra (Perkin-Elmer Models 21/421) reveal C-H stretching vibrations (~3050 cm⁻¹ for aromatic protons) and ring deformation modes (~1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra (e.g., 300 MHz ¹H-NMR in toluene) show distinct signals: pyridine ring protons at δ 7.5–8.5 ppm and isopropyl groups at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH) . Gas chromatography-mass spectrometry (GC-MS) further confirms molecular weight and fragmentation patterns.

Q. What are the common side reactions during functionalization of this compound, and how are they mitigated?

- Methodological Answer : Side reactions like dimerization or over-nitration can occur during nitration. Acid-free conditions and controlled reagent addition minimize dimer formation . For hydroboration reactions (e.g., cobalt-catalyzed double hydroboration), inert atmospheres (argon/nitrogen) and anhydrous solvents (toluene) prevent boron reagent degradation . Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR helps terminate reactions at optimal conversion.

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing coordination to metal centers (e.g., cobalt in hydroboration) but enhancing regioselectivity. Electronic effects from the pyridine ring’s nitrogen lone pair facilitate ligand-to-metal charge transfer, critical in catalytic cycles. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution and predict reactivity . Comparative studies with 4-picoline or 4-phenylpyridine isolate steric vs. electronic contributions .

Q. How can contradictory data in nitration reaction outcomes (e.g., dimer vs. monomer formation) be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in acid concentration or temperature. Controlled experiments with standardized conditions (e.g., 0.5 M HNO₃ at 25°C vs. 50°C) isolate critical variables. Spectroscopic re-analysis (e.g., ¹H-NMR integration ratios) quantifies dimer/monomer ratios . Kinetic studies (e.g., time-resolved IR) track intermediate formation. Peer validation via independent replication (following protocols in ) ensures reproducibility.

Q. What advanced strategies are employed to study the solid-state structure and supramolecular interactions of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves molecular packing and hydrogen-bonding networks (e.g., disulfide-linked derivatives like 2-(4-pyridyl)-2-propyl disulfide) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Computational tools (Mercury 4.0) visualize π-π stacking and van der Waals interactions. For hygroscopic or air-sensitive compounds, synchrotron-based XRD under inert conditions is recommended .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Answer : Document all parameters: reagent purity (e.g., Baker Analyzed grade HNO₃), equipment calibration (e.g., GC column temperature gradients), and environmental controls (humidity <30%) . Report negative results (e.g., failed crystallization attempts) in supplementary materials to guide troubleshooting . Use IUPAC nomenclature and standardized units (ISO 80000-2) for data reporting .

Q. What statistical approaches are appropriate for analyzing spectroscopic or catalytic data?

- Answer : For NMR/GC data, use peak integration with error margins (±2% for triplicate runs). Catalytic turnover numbers (TONs) require normalization to metal loading and reaction time. Apply ANOVA for comparative studies (e.g., ligand effects on TONs) and report confidence intervals (95% CI) . Open-source tools (e.g., R or Python’s SciPy) enable robust statistical modeling .

Data Presentation Guidelines

Q. How should researchers present conflicting or ambiguous spectral data in publications?

- Answer : Annotate spectra with asterisks (*) for minor impurities and provide alternative structural assignments in supplementary files . Use tables to compare observed vs. calculated spectroscopic values (e.g., ¹³C-NMR shifts) and highlight deviations >5% . Transparently discuss limitations (e.g., overlapping signals in crowded spectral regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。